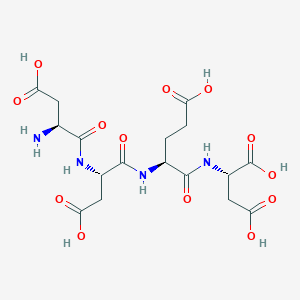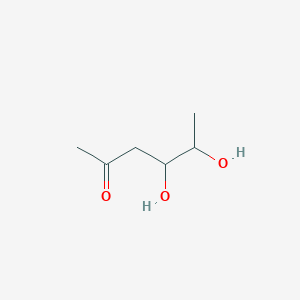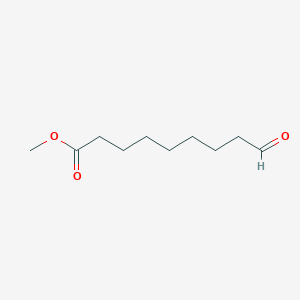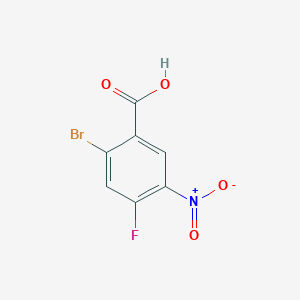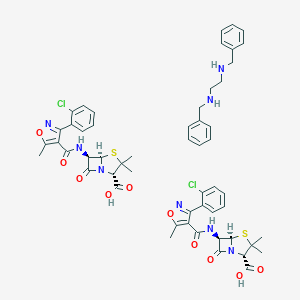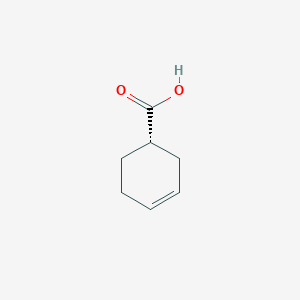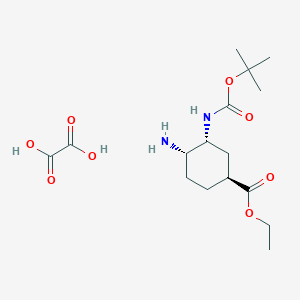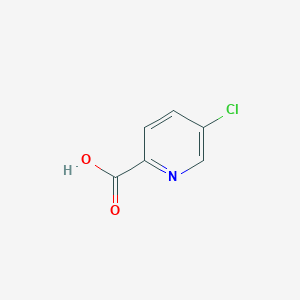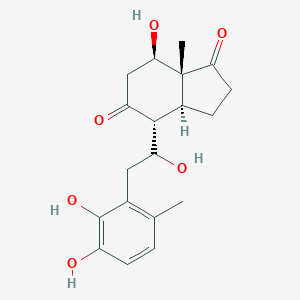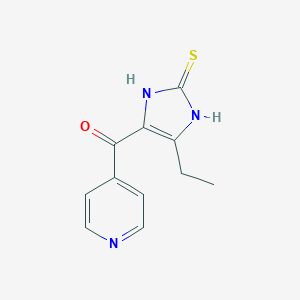
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone, also known as ESI, is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. ESI is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mecanismo De Acción
The exact mechanism of action of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in various biological processes. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDAC activity, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is thought to induce cell cycle arrest and apoptosis in cancer cells. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to inhibit the activity of bacterial and fungal enzymes, which could explain its antimicrobial activity.
Efectos Bioquímicos Y Fisiológicos
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and fungi. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have low toxicity, which makes it a safer alternative to other compounds that are used in scientific research. However, there are also limitations to the use of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone in lab experiments. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has poor solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for research on (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone. One area of research is in the development of new cancer therapies. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new antibiotics. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to have antimicrobial activity, and further research is needed to determine its potential as a new class of antibiotics. Finally, further research is needed to fully understand the mechanism of action of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is a complex process that involves several steps. The first step involves the preparation of 5-ethyl-1,3-dihydroimidazole-2-thione, which is then reacted with pyridine-4-carboxaldehyde to form the intermediate product. This intermediate is then treated with a reducing agent to form the final product, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone. The synthesis of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone requires careful control of reaction conditions and purification steps to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(5-ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISUINHUGMXSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)N1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

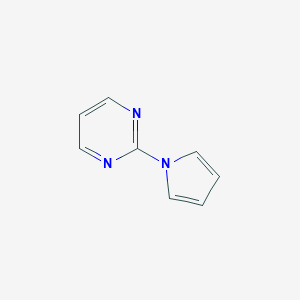
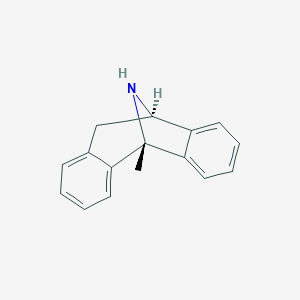
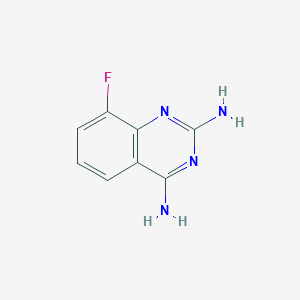
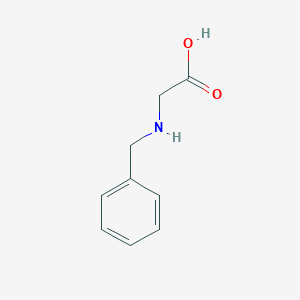
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
